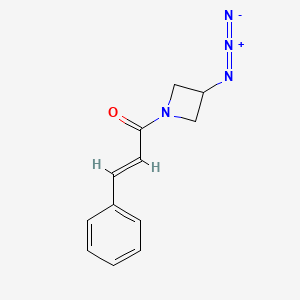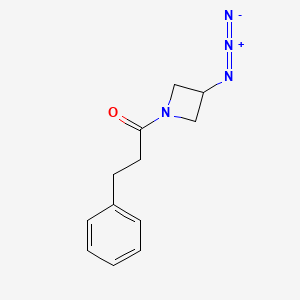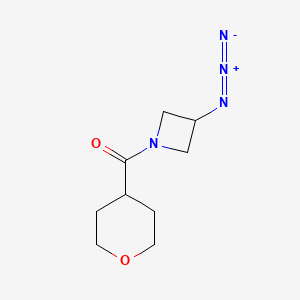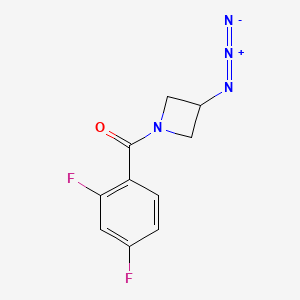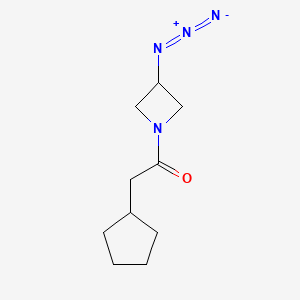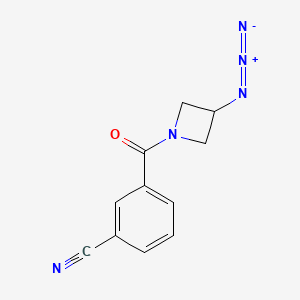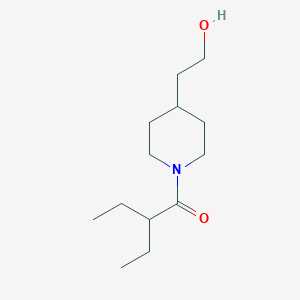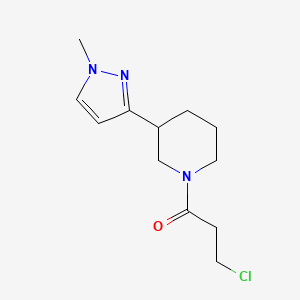
3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives have been known to exhibit various biological activities and have been used in the development of new drugs .
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds related to the specified chemical structure have been studied for their potential as inhibitors of Cytochrome P450 (CYP) enzymes, which are crucial for metabolizing a variety of drugs. Inhibitors can help in understanding drug-drug interactions and in the development of safer medications by preventing adverse effects related to metabolism. The selectivity and potency of these inhibitors are key for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Antifungal Applications
Research into synthetic compounds has led to the identification of molecules with significant antifungal properties. These findings are essential for combatting fungal pathogens like Fusarium oxysporum, which affects crops. The structure-activity relationships of these compounds provide insights into designing more effective antifungal agents (Kaddouri et al., 2022).
Development of Hexasubstituted Pyrazolines
Hexasubstituted pyrazolines, which are closely related to the specified chemical structure, have been synthesized for various applications. These compounds have been explored for their potential in creating new materials with unique properties. The synthesis and chemical reactions of these pyrazolines open up possibilities for innovative applications in materials science and organic synthesis (Baumstark et al., 2013).
Role in Drug Dependence Treatment
Research has also explored the role of compounds structurally related to the chemical in the treatment of nicotine dependence. Studies on cannabinoid CB1 receptor antagonists suggest their potential in smoking cessation therapies. These findings indicate a novel approach to addressing tobacco addiction, highlighting the therapeutic potential of these chemical structures (Foll et al., 2008).
Synthesis of Heterocycles
Compounds with the specified chemical structure have been pivotal in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. The versatility of these compounds in chemical reactions facilitates the creation of new molecules with potential applications across different industries (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
3-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNMZXDYQKQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


